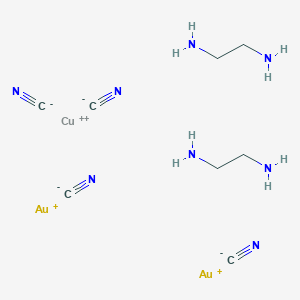
Copper bis(ethylenediamine) gold cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper bis(ethylenediamine) gold cyanide, also known as Cu[Et2N]2Au(CN)2, is a coordination compound that has been widely studied for its potential applications in various fields. This compound has a unique structure that allows it to exhibit interesting properties, such as its ability to act as a catalyst in chemical reactions. In
Applications De Recherche Scientifique
Copper bis(ethylenediamine) gold cyanide has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in catalysis. This compound has been found to exhibit excellent catalytic activity in various chemical reactions, such as the reduction of nitro compounds and the oxidation of alcohols.
Another potential application of copper bis(ethylenediamine) gold cyanide is in the field of nanotechnology. This compound has been used to synthesize gold nanoparticles with unique properties, such as enhanced stability and catalytic activity.
Mécanisme D'action
The mechanism of action of copper bis(ethylenediamine) gold cyanide is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, which means that it can accept a pair of electrons from a Lewis base. This property allows the compound to facilitate various chemical reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of copper bis(ethylenediamine) gold cyanide. However, some studies have suggested that the compound may have potential anticancer activity. This is because the compound has been found to induce cell death in cancer cells, while sparing normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using copper bis(ethylenediamine) gold cyanide in lab experiments is its excellent catalytic activity. This property allows the compound to facilitate various chemical reactions, which can be useful in the synthesis of new compounds.
However, there are also some limitations to using copper bis(ethylenediamine) gold cyanide in lab experiments. One of the main limitations is its toxicity. The compound is highly toxic and can be hazardous to handle. Therefore, appropriate safety measures must be taken when working with this compound.
Orientations Futures
There are several future directions for research on copper bis(ethylenediamine) gold cyanide. One potential direction is to explore its potential applications in the field of medicine. As mentioned earlier, the compound has been found to exhibit potential anticancer activity. Therefore, further research could be conducted to explore its potential as a cancer treatment.
Another potential direction is to explore its potential applications in the field of renewable energy. The compound has been found to exhibit excellent catalytic activity, which could be useful in the synthesis of new materials for energy storage and conversion.
Conclusion:
In conclusion, copper bis(ethylenediamine) gold cyanide is a unique coordination compound that has been extensively studied for its potential applications in various fields of science. The compound exhibits excellent catalytic activity and has been used in the synthesis of new materials with unique properties. Although there is limited research on its biochemical and physiological effects, the compound has shown potential as an anticancer agent. Further research is needed to explore its potential applications in the field of medicine and renewable energy.
Méthodes De Synthèse
The synthesis of copper bis(ethylenediamine) gold cyanide involves the reaction of gold cyanide with copper(II) ethylenediamine complex. The reaction occurs in an aqueous solution at room temperature and produces a yellow crystalline product. The yield of the product can be improved by optimizing the reaction conditions, such as the concentration of the reactants and the reaction time.
Propriétés
Numéro CAS |
18974-18-0 |
|---|---|
Nom du produit |
Copper bis(ethylenediamine) gold cyanide |
Formule moléculaire |
C14H18CuN8O4 |
Poids moléculaire |
681.75 g/mol |
Nom IUPAC |
copper;ethane-1,2-diamine;gold(1+);tetracyanide |
InChI |
InChI=1S/2C2H8N2.4CN.2Au.Cu/c2*3-1-2-4;4*1-2;;;/h2*1-4H2;;;;;;;/q;;4*-1;2*+1;+2 |
Clé InChI |
WVTUTXCVRWBLMV-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.C(CN)N.C(CN)N.[Cu+2].[Au+].[Au+] |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.C(CN)N.C(CN)N.[Cu+2].[Au+].[Au+] |
Autres numéros CAS |
18974-18-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



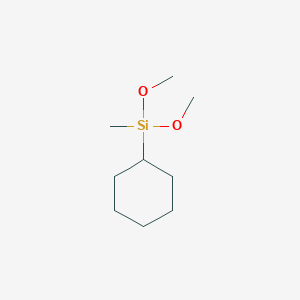
![9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-](/img/structure/B98907.png)
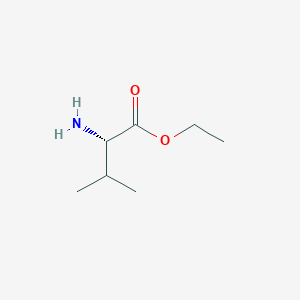
![2,3-Dimethylbenzo[a]pyrene](/img/structure/B98910.png)
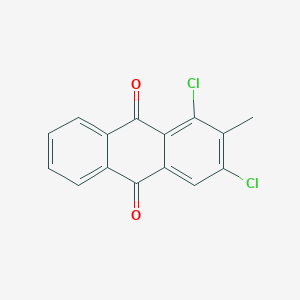
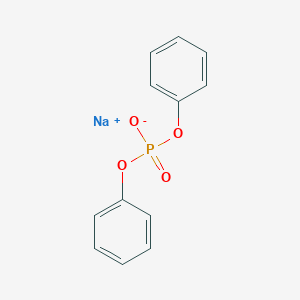
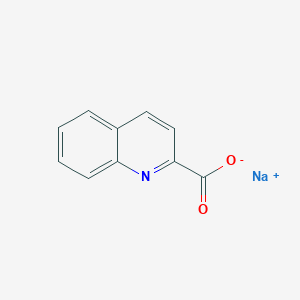
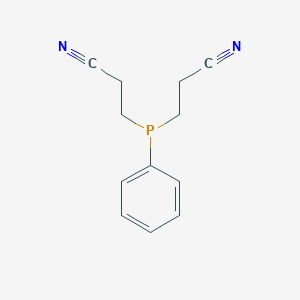
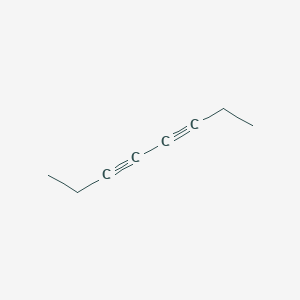
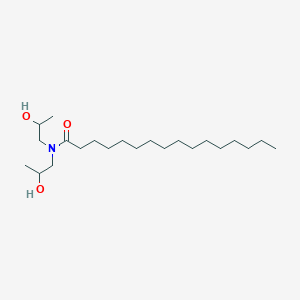
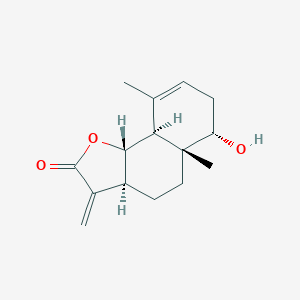
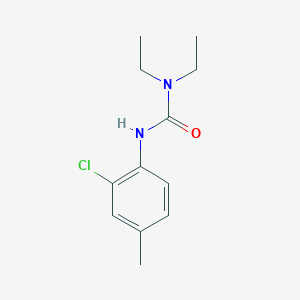

![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)